ethyl 3-{4,8-dimethyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{4,8-dimethyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 4 and 8, a vinylbenzyloxy group at position 7, and an ethyl propanoate side chain at position 2. This compound belongs to a class of coumarins modified for enhanced bioactivity or physicochemical properties.
Properties
IUPAC Name |
ethyl 3-[7-[(4-ethenylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-5-18-7-9-19(10-8-18)15-29-22-13-11-20-16(3)21(12-14-23(26)28-6-2)25(27)30-24(20)17(22)4/h5,7-11,13H,1,6,12,14-15H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAKVFNUYGQSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)C=C)C)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4,8-dimethyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 4,8-dimethyl-2-oxo-2H-chromen-3-carboxylic acid ethyl ester.
Introduction of the Vinylbenzyl Ether Group: The hydroxyl group at the 7-position of the chromen core can be alkylated with 4-vinylbenzyl chloride in the presence of a base, such as potassium carbonate, to form the vinylbenzyl ether derivative.
Esterification: The carboxylic acid group at the 3-position can be esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4,8-dimethyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The vinyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-{4,8-dimethyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate has the following chemical characteristics:
- Molecular Formula : C25H26O5
- Molecular Weight : 406.4709 g/mol
- CAS Number : 701932-55-0
The structure features a coumarin backbone with additional functional groups that enhance its reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting the proliferation of various cancer cell lines. The compound's mechanism involves inducing apoptosis and modulating signaling pathways associated with cancer progression.
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. Research indicates that it scavenges free radicals effectively, thus protecting cellular components from damage.
Antimicrobial Activity
This compound has demonstrated antimicrobial effects against several bacterial strains. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
Polymer Chemistry
The vinyl group in the compound allows for polymerization reactions, making it a potential candidate for developing new polymeric materials. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength.
Photovoltaic Materials
Research has explored the use of coumarin derivatives in organic photovoltaic devices due to their light-harvesting capabilities. This compound can be utilized to improve the efficiency of solar cells by acting as a sensitizer.
Case Study 1: Anticancer Mechanism Exploration
A study published in Journal of Medicinal Chemistry investigated the anticancer mechanisms of various coumarin derivatives, including this compound. The results showed that this compound significantly inhibited cell growth in breast cancer cell lines through apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study 2: Antioxidant Efficacy Assessment
In a comparative study on antioxidant activities of different coumarins, ethyl 3-{4,8-dimethyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-y}propanoate exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid and trolox. This suggests its potential application in nutraceutical formulations aimed at combating oxidative stress.
Case Study 3: Polymer Development
Research conducted at a leading materials science laboratory explored the incorporation of ethyl 3-{4,8-dimethyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-y}propanoate into polyvinyl chloride (PVC). The modified PVC showed improved mechanical properties and thermal stability, indicating the compound's utility in enhancing polymer performance.
Mechanism of Action
The mechanism of action of ethyl 3-{4,8-dimethyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. For example, its potential anticancer activity may involve inhibition of specific enzymes involved in cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Coumarin derivatives with analogous structures often exhibit variations in substituents at positions 3, 4, 7, and 8, leading to differences in biological activity, stability, and synthetic accessibility. Below is a comparative analysis of structurally related compounds:
Structural Analogues and Substituent Effects
Key Findings from Comparative Studies
- Bioactivity Potential: The tert-butylbenzyloxy analogue (C₂₈H₃₂O₅) exhibits higher crystallinity, suggesting utility in X-ray diffraction studies, whereas the target compound’s vinyl group may favor polymerization or photochemical applications .
- Aroma vs. Functional Derivatives: Ethyl 3-(methylthio)propanoate, a structurally simpler ester, highlights the role of sulfur in aroma profiles, contrasting with the target compound’s non-volatile, coumarin-based design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 3-{4,8-dimethyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis likely involves nucleophilic substitution or esterification. For analogous chromen-2-one derivatives, a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., acetone) are used to react hydroxycoumarin precursors with alkyl halides or activated esters under reflux . For example, ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate was synthesized via coupling 7-hydroxy-4-methylcoumarin with ethyl bromopropanoate (yield: 65–75%) . Optimize stoichiometry (1:1.2 molar ratio of coumarin to alkylating agent) and monitor via TLC .
Q. How can structural characterization (NMR, HRMS) confirm the integrity of the synthesized compound?
- Methodology : Use to verify substitution patterns (e.g., vinylbenzyl protons at δ 6.5–7.5 ppm, methyl groups at δ 2.1–2.4 ppm). should confirm carbonyl (δ 160–170 ppm) and ester (δ 170–175 ppm) functionalities. HRMS (ESI) can validate the molecular ion peak (e.g., [M+H]⁺ calculated for C₂₄H₂₄O₅: 416.16 g/mol) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen for anticancer activity using MTT assays (e.g., IC₅₀ against HeLa or MCF-7 cells) . Test antioxidant potential via DPPH radical scavenging (IC₅₀ < 50 µM suggests moderate activity) . Ensure purity >95% (HPLC) to avoid false positives .
Advanced Research Questions
Q. How do substituent modifications (e.g., vinylbenzyl vs. methyl groups) affect biological activity and solubility?
- Methodology : Compare analogs like ethyl 2-{[3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate (enhanced cytotoxicity due to Cl substitution) and ethyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate (improved solubility but reduced activity) . Use QSAR models to predict logP and bioavailability .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodology : Re-evaluate experimental conditions (e.g., cell line variability, compound stability in DMSO). Cross-validate using orthogonal assays (e.g., apoptosis via flow cytometry vs. cytotoxicity assays) . Purity analysis (NMR, HRMS) is critical to exclude impurities as confounding factors .
Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions?
- Methodology : Perform DFT calculations to map electron density (e.g., nucleophilic regions at the vinylbenzyl group) . Dock the compound into COX-2 or topoisomerase II active sites using AutoDock Vina. Compare binding affinities with known inhibitors (e.g., doxorubicin) .
Experimental Design and Optimization
Q. What statistical approaches (e.g., DoE) optimize reaction parameters for scale-up?
- Methodology : Apply a Box-Behnken design to assess temperature (60–100°C), solvent (DMF vs. acetone), and catalyst (K₂CO₃ vs. Cs₂CO₃) effects on yield . Use ANOVA to identify significant factors (p < 0.05). For scale-up, prioritize solvent recovery and catalyst recyclability .
Q. How to design stability studies under varying pH and temperature conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
